

# Spectroscopic Profile of Tsugaric Acid A: A Technical Guide

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## Compound of Interest

Compound Name: *Tsugaric acid A*

Cat. No.: *B10819519*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tsugaric acid A**, a lanostane-type triterpenoid isolated from the fungus *Ganoderma lucidum*. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential therapeutic applications.

## Chemical Structure and Properties

**Tsugaric acid A** is a highly oxygenated tetracyclic triterpenoid. Its chemical structure has been elucidated through extensive spectroscopic analysis.

Molecular Formula:  $C_{32}H_{50}O_4$  Molecular Weight: 498.7 g/mol CAS Number: 174391-64-1

## Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Tsugaric acid A**. This data is critical for the unambiguous identification of the compound.

### $^1H$ NMR Spectroscopic Data (500 MHz, $CDCl_3$ )

| Position       | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|----------------|----------------------------------|--------------|---------------------------|
| 3              | 4.51                             | dd           | 11.5, 4.5                 |
| 24             | 5.10                             | t            | 7.0                       |
| Methyl Protons |                                  |              |                           |
| 18             | 0.88                             | s            | 6.5                       |
| 19             | 0.81                             | s            |                           |
| 21             | 0.92                             | d            |                           |
| 26             | 1.68                             | s            |                           |
| 27             | 1.60                             | s            |                           |
| 28             | 0.88                             | s            |                           |
| 29             | 0.88                             | s            |                           |
| 30             | 1.25                             | s            |                           |
| OAc            | 2.05                             | s            |                           |

### <sup>13</sup>C NMR Spectroscopic Data (125 MHz, CDCl<sub>3</sub>)

| Position | Chemical Shift ( $\delta$ , ppm) | Position               | Chemical Shift ( $\delta$ , ppm) |
|----------|----------------------------------|------------------------|----------------------------------|
| 1        | 34.5                             | 17                     | 49.5                             |
| 2        | 27.8                             | 18                     | 16.2                             |
| 3        | 80.9                             | 19                     | 15.6                             |
| 4        | 38.9                             | 20                     | 36.3                             |
| 5        | 50.8                             | 21                     | 18.4                             |
| 6        | 18.9                             | 22                     | 34.5                             |
| 7        | 26.5                             | 23                     | 24.8                             |
| 8        | 134.4                            | 24                     | 124.5                            |
| 9        | 134.9                            | 25                     | 131.3                            |
| 10       | 37.1                             | 26                     | 25.7                             |
| 11       | 21.1                             | 27                     | 17.7                             |
| 12       | 26.5                             | 28                     | 28.0                             |
| 13       | 44.4                             | 29                     | 16.5                             |
| 14       | 49.9                             | 30                     | 28.0                             |
| 15       | 30.9                             | OAc (C=O)              | 171.0                            |
| 16       | 21.6                             | OAc (CH <sub>3</sub> ) | 21.4                             |

## Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

| Ion        | m/z [M+H] <sup>+</sup> |
|------------|------------------------|
| Calculated | 499.3787               |
| Found      | 499.3785               |

## Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.

### Isolation of Tsugaric Acid A

**Tsugaric acid A** is typically isolated from the fruiting bodies of *Ganoderma lucidum*. The general procedure involves:

- **Extraction:** The dried and powdered fungal material is extracted with a solvent such as methanol or ethanol.
- **Partitioning:** The crude extract is then partitioned between different solvents (e.g., ethyl acetate and water) to separate compounds based on polarity.
- **Chromatography:** The triterpenoid-rich fraction is subjected to multiple chromatographic steps, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to purify individual compounds.

### NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz).

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), containing tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:**  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to elucidate the complete structure and assign all proton and carbon signals.

### Mass Spectrometry

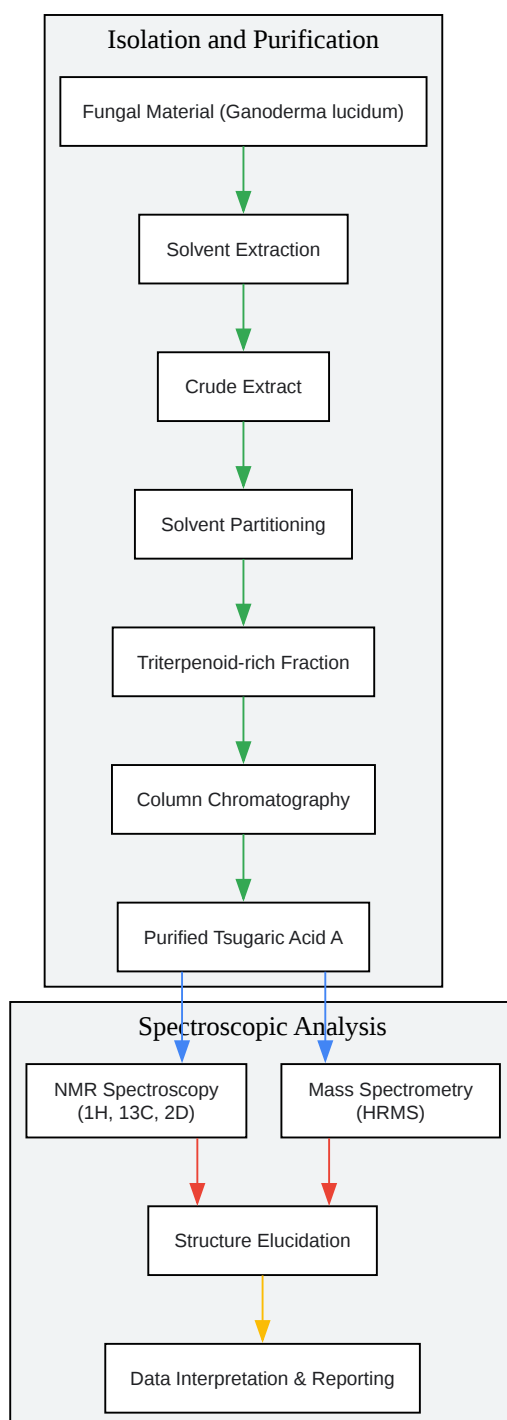
Mass spectra are acquired using a high-resolution mass spectrometer.

- **Ionization:** Electrospray ionization (ESI) is a common technique used for the analysis of triterpenoids.

- Analysis: The analysis is typically performed in positive ion mode to observe the protonated molecule  $[M+H]^+$ .

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Tsugaric acid A**.



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Caption: General workflow for the isolation and spectroscopic analysis of **Tsugaric acid A**.

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